molecular formula C16H18FN3O4S B2864868 1-((4-fluorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide CAS No. 1021250-30-5

1-((4-fluorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide

Cat. No. B2864868
CAS RN: 1021250-30-5
M. Wt: 367.4
InChI Key: DELABLDSTRSJFE-UHFFFAOYSA-N
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Description

1-((4-fluorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide, also known as compound 1, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields of research. This chemical compound is a piperidine-based derivative that exhibits potent and selective binding affinity towards certain receptors in the human body.

Scientific Research Applications

Anticancer Applications

Research has shown that derivatives similar to "1-((4-fluorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide" exhibit promising anticancer activity. For instance, compounds with a structure incorporating elements of piperidine and 1,3,4-oxadiazole have been evaluated for their potential as anticancer agents. These compounds have shown to possess significant inhibitory effects against certain cancer cell lines, with certain derivatives demonstrating low IC50 values, indicative of strong anticancer capabilities relative to standard reference agents such as doxorubicin (Rehman et al., 2018).

Antibacterial Activity

Synthesized derivatives have also been explored for their antibacterial properties. A study on the synthesis and antibacterial activity of novel compounds bearing the 1,3,4-oxadiazole and piperazine frameworks revealed moderate to significant activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for development into new antibacterial agents (Khalid et al., 2016).

Enzyme Inhibition

Several studies have focused on the enzyme inhibitory properties of these compounds. For example, derivatives have been identified as potent inhibitors of carbonic anhydrase, a family of enzymes critical to various physiological processes. These inhibitors have shown selectivity and efficacy against specific isozymes of carbonic anhydrase, which could be beneficial for treating conditions such as glaucoma, epilepsy, and certain cancers (Turkmen et al., 2005).

properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O4S/c1-11-9-15(24-19-11)18-16(21)12-3-2-8-20(10-12)25(22,23)14-6-4-13(17)5-7-14/h4-7,9,12H,2-3,8,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELABLDSTRSJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-fluorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide

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